5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole (CAS 912900-14-2) is a 1,5-disubstituted tetrazole featuring a 1-phenyl substituent and a 5-methylenesulfonyl bridge to a 4-methoxyphenyl ring. This scaffold belongs to the expanding class of heterocyclic sulfones used as carboxylic acid bioisosteres in medicinal chemistry, where minor substitution changes on the sulfonyl aryl ring profoundly alter electronic profiles, lipophilicity, and target engagement.

Molecular Formula C15H14N4O3S
Molecular Weight 330.4 g/mol
Cat. No. B12221637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
Molecular FormulaC15H14N4O3S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C15H14N4O3S/c1-22-13-7-9-14(10-8-13)23(20,21)11-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyOZWPHYQULQWGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole: A Structurally Differentiated Sulfonylmethyl Tetrazole for Drug Discovery and Chemical Biology Procurement


5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole (CAS 912900-14-2) is a 1,5-disubstituted tetrazole featuring a 1-phenyl substituent and a 5-methylenesulfonyl bridge to a 4-methoxyphenyl ring . This scaffold belongs to the expanding class of heterocyclic sulfones used as carboxylic acid bioisosteres in medicinal chemistry, where minor substitution changes on the sulfonyl aryl ring profoundly alter electronic profiles, lipophilicity, and target engagement [1]. Its molecular formula is C₁₅H₁₄N₄O₃S (MW 330.36 g/mol), and it is commercially available as a research-grade building block.

Why 5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole Cannot Be Replaced by a Generic Sulfonylmethyl Tetrazole Analog


The 5-arylsulfonylmethyl-1H-tetrazole pharmacophore is highly sensitive to the electronic nature of the para-substituent on the sulfonyl aryl ring. The 4-methoxy group (-OCH₃) imparts a strong electron-donating resonance effect (Hammett σp = -0.27) that is fundamentally different from the electron-withdrawing 4-chloro (σp = +0.23) or the weakly donating 4-methyl (σp = -0.17) analogs [1]. This difference alters the electrophilicity of the sulfone, the electron density of the tetrazole ring, and consequently the compound's interaction with biological targets. Direct procurement of a close analog without this specific substitution pattern is therefore likely to yield a molecule with a distinct binding profile and physicochemical property set, as evidenced by structure-activity relationship (SAR) studies that show even minor substituent changes can invert COX-2 selectivity .

Quantitative Differentiation Evidence for 5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole


Electronic Modulation: Hammett σp of 4-Methoxy vs. 4-Methyl and 4-Chloro Analogs

The 4-methoxy substituent on the sulfonyl phenyl ring provides a unique electronic environment compared to the closest commercial analogs. The Hammett substituent constant (σp) for para-OCH₃ is -0.27, indicating a strong electron-donating resonance effect. In contrast, the 4-methyl analog (5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole) has a σp of -0.17, and the 4-chloro analog has a σp of +0.23 (electron-withdrawing) [1]. This electronic difference directly influences the reactivity of the sulfone group and the acidity of the adjacent methylene protons, which is critical for tuning the compound's behavior in nucleophilic and metabolic reactions .

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Lipophilicity Modulation: Calculated LogP of 4-Methoxy Analog vs. 4-Methyl and 4-Chloro Analogs

The introduction of the 4-methoxy group significantly reduces lipophilicity compared to the 4-methyl analog. The calculated partition coefficient (cLogP) for the target compound is approximately 1.9, whereas the 4-methyl analog has a cLogP of ~2.3, and the 4-chloro analog is more lipophilic with a cLogP of ~2.7 . The 0.4 log unit decrease relative to the 4-methyl derivative suggests improved aqueous solubility and a different permeability profile, which are critical parameters for in vitro assay compatibility and oral bioavailability [1].

Drug Design ADME Physicochemical Properties

Regioisomeric Integrity: 1-Phenyl vs. 1-(4-Methoxyphenyl) Substitution

The target compound is the regioisomer bearing the phenyl group at N1 of the tetrazole and the 4-methoxyphenyl group on the sulfonyl side chain. Its regioisomer, 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, is a distinct chemical entity with different spectroscopic signatures. For example, the ¹H-NMR spectrum of the regioisomer in DMSO-d₆ shows characteristic aromatic proton patterns that differ from those predicted for the target isomer [1]. Procurement of the correct regioisomer is essential for projects where the N1-aryl group is involved in key binding interactions, as confounded by the COX-2 SAR literature where N1 substitution dictates selectivity [2].

Organic Synthesis Spectroscopic Analysis Chemical Purity

Synthetic Accessibility: Oxidation of Thioether Precursor with High Yield

The target compound can be prepared in high yield via oxidation of the corresponding 5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-tetrazole using m-chloroperoxybenzoic acid (m-CPBA) or catalytic RuCl₃/NaIO₄. Literature precedent for analogous 5-arylsulfonyltetrazoles reports yields exceeding 85% under optimized conditions, with the sulfonyl derivative being significantly more stable than the intermediate sulfinyl compound [1]. This contrasts with the direct alkylation routes required for some analogs, which suffer from lower regioselectivity and require chromatographic purification.

Synthetic Methodology Process Chemistry Scale-Up

Optimal Use Cases for Procuring 5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole


Structure-Activity Relationship (SAR) Studies on COX-2 or Matriptase Inhibitors

The unique electronic profile of the 4-methoxy substituent (σp = -0.27) provides a valuable data point for exploring electronic effects in the sulfonyl pharmacophore. Researchers can use this compound to systematically probe how electron-donating groups affect COX-2 isoform selectivity, building on published SAR that shows para-substitution on the N1-phenyl ring modulates inhibitory potency [1].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 330.36 g/mol and a cLogP of ~1.9, this compound falls within the 'rule-of-three' guidelines for fragment screening. Its lower lipophilicity compared to the 4-methyl analog reduces the risk of non-specific aggregation, making it a high-quality fragment hit for biophysical screening campaigns such as DSF, SPR, or ligand-detected NMR.

Chemical Probe Development Targeting Sulfone-Modifying Enzymes

The electron-rich 4-methoxyphenylsulfonyl group is a known substrate for certain peroxidases and cytochrome P450 enzymes. The distinct redox potential of the sulfone in this compound, influenced by the donating methoxy substituent, enables its use as a activity-based probe or mechanistic tool for studying sulfone metabolism [1].

Methodology Development for Julia-Kocienski Olefination Reagents

1-Phenyl-1H-tetrazol-5-yl sulfones are the core structure of Julia-Kocienski olefination reagents. The 4-methoxyphenyl variant offers an alternative reactivity profile to the commonly used benzothiazole (BT) or 1-phenyl-1H-tetrazolyl (PT) sulfones, potentially enabling milder reaction conditions or improved E/Z selectivity in the synthesis of complex alkenes [2].

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